

coordination chemistry of eriochrome black t with metal ions

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Compound of Interest

Compound Name: Eriochrome black T, Indicator

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An In-depth Technical Guide to the Coordination Chemistry of Eriochrome Black T with Metal Ions

Introduction

Eriochrome Black T (EBT), a member of the azo dye family, is a prominent metallochromic and complexometric indicator with the chemical formula $C_{20}H_{12}N_3NaO_7S$.^[1] Its widespread application in analytical chemistry, particularly for the quantification of metal ions in complexometric titrations, stems from its ability to form distinctly colored complexes with a variety of metal ions.^{[1][2]} The interaction is highly dependent on the pH of the solution, as EBT itself behaves as an acid-base indicator.^{[3][4]} This guide provides a comprehensive overview of the coordination chemistry of EBT with metal ions, focusing on its acid-base properties, complex formation, stability constants, and the experimental protocols used for its study.

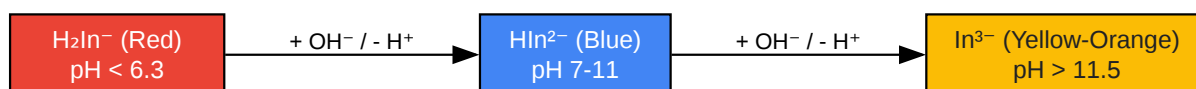
Acid-Base Properties of Eriochrome Black T

The functionality of Eriochrome Black T as a metal ion indicator is intrinsically linked to its acid-base properties. The molecule possesses two phenolic hydroxyl groups and a sulfonic acid group. The sulfonic acid proton dissociates completely in aqueous solutions.^[5] The remaining two protons from the hydroxyl groups dissociate at different pH values, leading to different colored species. The pKa values are approximately 6.2-6.3 and 11.5-11.55.^{[5][6]}

- Below pH 5.5-6.3: The fully protonated form (H_2In^-) dominates, imparting a red color to the solution.^{[3][7]}

- Between pH 7 and 11: The singly deprotonated form (HIn^{2-}) is prevalent, which is blue. This is the optimal pH range for most titrations.[1][7][8]
- Above pH 11.5: The fully deprotonated form (In^{3-}) exists, which is a yellowish-orange color. [7]

The equilibrium between these forms is crucial for its function as an indicator.



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Caption: pH-dependent forms and colors of Eriochrome Black T.

Coordination with Metal Ions

EBT acts as a tridentate ligand, coordinating with metal ions through the two oxygen atoms of the phenolic hydroxyl groups and one nitrogen atom of the azo group ($-\text{N}=\text{N}-$). [9][10] This chelation results in the formation of a stable metal-EBT complex, which is typically wine-red in color. [2][11] The general reaction at an optimal pH (around 10) is:



The stoichiometry of these complexes is commonly 1:1 (metal:EBT). [12][13] However, 1:2 complexes, particularly with transition metals like Ni(II) and Co(III) , have also been reported. [10][14] In some non-aqueous media, 2:1 (ligand:metal) complexes with Ca^{2+} have been observed. [15]

Quantitative Data: Stability of Metal-EBT Complexes

The stability of the metal-EBT complex is a critical parameter. It must be stable enough to form quantitatively but less stable than the corresponding metal-EDTA complex for a sharp endpoint in titrations. [8][16] The stability constants ($\log K$) for various metal-EBT complexes are summarized below.

Metal Ion	Stoichiometry (Metal:Ligand)	Log K	Conditions
Ni(II)	1:1	8.17	pH 6.0, 0.1 M phosphate buffer
Ni(II)	1:2	11.17	pH 6.0, 0.1 M phosphate buffer
Mg ²⁺	1:1	> Ca ²⁺	Acetone and DMSO solutions
Ca ²⁺	1:1	> Li ⁺	Acetone and DMSO solutions
Li ⁺	1:1	> K ⁺	Acetone and DMSO solutions
K ⁺	1:1	> Na ⁺	Acetone and DMSO solutions
Co(III)	1:2	-	Aqueous solution
Heavy Rare Earths	1:1	-	-

Note: Data is compiled from various sources and experimental conditions may differ.[\[10\]](#)[\[13\]](#)
[\[14\]](#)[\[17\]](#)

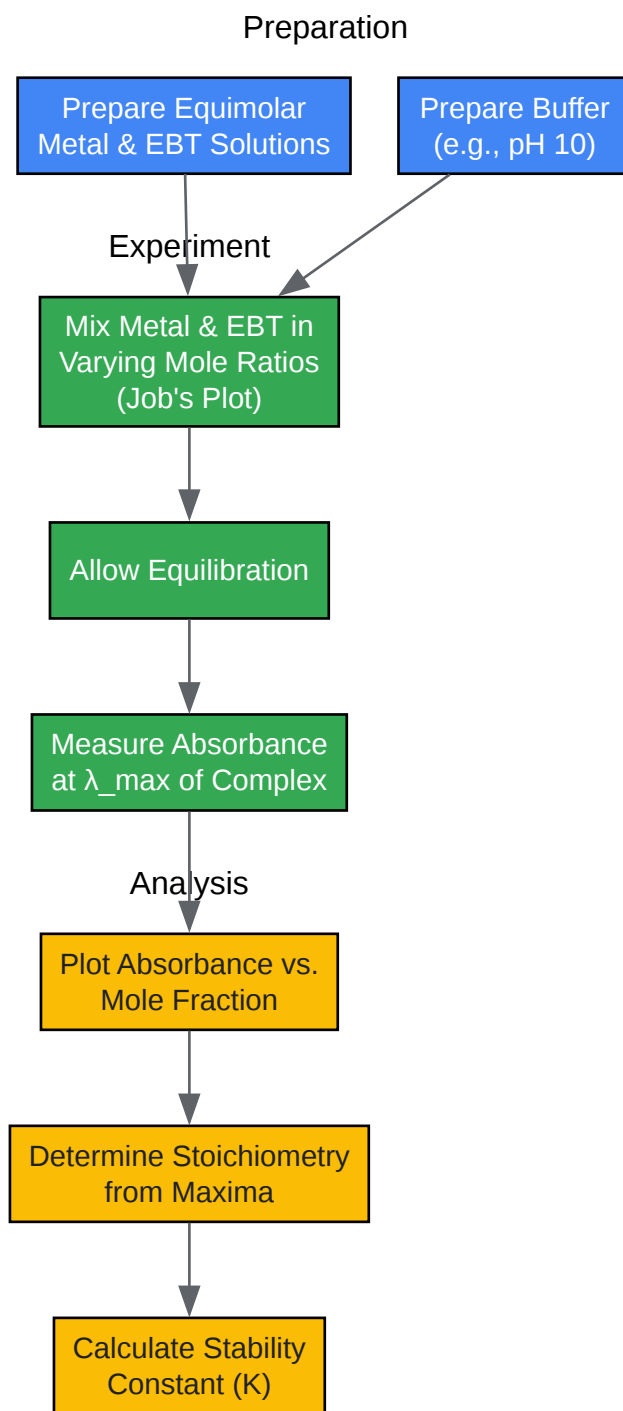
Experimental Protocols

Spectrophotometric Determination of Stoichiometry and Stability

Spectrophotometry is a primary method for studying the formation of colored metal-EBT complexes.[\[17\]](#)[\[18\]](#) The significant shift in the absorption maximum upon complexation (the free blue HIn^{2-} form absorbs around 610-630 nm, while the wine-red metal complex absorbs around 510-560 nm) allows for detailed investigation.[\[18\]](#)[\[19\]](#)[\[20\]](#)

Protocol: Job's Method of Continuous Variation

- Stock Solutions: Prepare equimolar stock solutions of the metal ion and EBT in a suitable buffer (e.g., pH 10 ammonia buffer).
- Sample Preparation: Prepare a series of solutions by mixing the metal and EBT stock solutions in varying mole fractions (e.g., 1:9, 2:8, ..., 9:1), keeping the total volume and total molar concentration constant.
- Spectrophotometric Measurement: After allowing the solutions to equilibrate, measure the absorbance of each solution at the wavelength of maximum absorption (λ_{max}) for the metal-EBT complex.
- Data Analysis: Plot the absorbance versus the mole fraction of the ligand (or metal). The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.



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Caption: Workflow for spectrophotometric analysis of EBT-metal complexes.

Complexometric Titration for Metal Ion Quantification

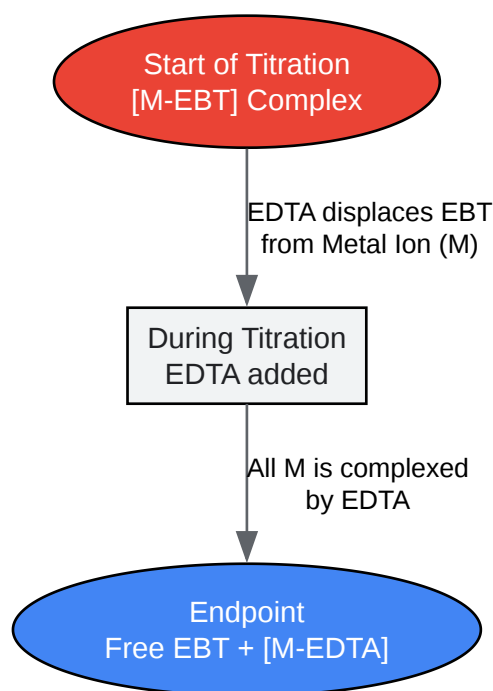
EBT is most famously used as an indicator in complexometric titrations with Ethylenediaminetetraacetic acid (EDTA), a strong chelating agent, to determine water hardness (total Ca^{2+} and Mg^{2+} concentration).[\[6\]](#)[\[11\]](#)

Principle: The method relies on a displacement reaction. The metal-EBT complex (wine-red) is less stable than the metal-EDTA complex (colorless). During titration, EDTA sequesters the metal ions. At the endpoint, when all metal ions are complexed by EDTA, the EBT is released back into the solution in its free, blue form.[\[2\]](#)[\[16\]](#)[\[21\]](#)



Protocol: Determination of Water Hardness

- Sample Preparation: Take a known volume of the water sample (e.g., 50 mL) in a conical flask.[\[11\]](#)
- pH Adjustment: Add an ammonia buffer solution (approx. 5 mL) to maintain the pH at ~10. This is crucial for the indicator's color change and effective EDTA binding.[\[11\]](#)[\[22\]](#)
- Indicator Addition: Add a few drops of EBT indicator solution. The solution should turn wine-red if Ca^{2+} or Mg^{2+} ions are present.[\[11\]](#)
- Titration: Titrate the sample with a standardized EDTA solution (e.g., 0.01 M) from a burette. Swirl the flask continuously.[\[11\]](#)
- Endpoint Detection: The endpoint is reached when the color changes sharply from the last tinge of purple/red to a distinct clear blue.[\[11\]](#)
- Calculation: Calculate the concentration of metal ions using the volume and molarity of the EDTA solution used.



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Caption: Logical flow of a complexometric titration using EBT.

Electrochemical and Computational Methods

- **Electrochemical Studies:** Techniques like square-wave voltammetry and cyclic voltammetry can be used to study the electrochemical behavior of metal-EBT complexes. These methods are effective for determining the stoichiometry and stability constants of redox-active metal complexes, such as those with Ni(II).^[14] An electrochemical synthesis method for a Zn-EBT complex has also been developed.^[23]
- **Computational Chemistry:** Modern computational methods are employed to investigate the molecular structure of EBT and its metal complexes. These studies help to calculate UV-visible electronic spectra and analyze the relationship between the molecular structure and the observed colors, providing deeper insight into the color change mechanisms.^{[24][25]}

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References

- 1. chemiis.com [chemiis.com]
- 2. homework.study.com [homework.study.com]
- 3. videos.najah.edu [videos.najah.edu]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. tandfonline.com [tandfonline.com]
- 6. Eriochrome Black T - Wikipedia [en.wikipedia.org]
- 7. analytical chemistry - Why does my EBT indicator not turn pink in EDTA titration? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. samdlk.ac.in [samdlk.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. gspchem.com [gspchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 15. sci.ruh.ac.lk [sci.ruh.ac.lk]
- 16. brainly.com [brainly.com]
- 17. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 18. Spectroscopic Determination of Fluoride Using Eriochrome Black T (EBT) as a Spectrophotometric Reagent from Groundwater - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gspchem.com [gspchem.com]
- 20. Spectrophotometric determination of magnesium with eriochrome black T [inis.iaea.org]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. canterbury.ac.nz [canterbury.ac.nz]
- 23. irphouse.com [irphouse.com]
- 24. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 25. Revealing the Coloration and Color Change Mechanisms of the Eriochrome Black T Indicator through Computational Chemistry and UV-Visible Absorption Spectroscopy

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